molecular formula C9H11N3 B12639719 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-

1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-

Cat. No.: B12639719
M. Wt: 161.20 g/mol
InChI Key: FRZUOAXKXWIBBS-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- typically involves the formation of the pyrrolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrrolo derivatives, and various substituted pyrrolopyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of cancer cell proliferation and migration. The pathways involved include the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-ethyl-1H-pyrrolo[2,3-b]pyridin-3-amine

InChI

InChI=1S/C9H11N3/c1-2-7-8(10)6-4-3-5-11-9(6)12-7/h3-5H,2,10H2,1H3,(H,11,12)

InChI Key

FRZUOAXKXWIBBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(N1)N=CC=C2)N

Origin of Product

United States

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